N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an N-(2-methoxyphenyl)acetamide side chain. The 1,2,4-oxadiazole moiety contributes to rigidity and hydrogen-bonding capabilities, critical for target binding in therapeutic applications such as proteasome inhibition .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-29-18-12-6-5-11-17(18)23-19(27)14-26-13-7-10-16(22(26)28)21-24-20(25-30-21)15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWOUMSRBONRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including cytotoxicity, antimicrobial effects, and its mechanism of action.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group, a pyridine moiety, and an oxadiazole ring. The presence of these functional groups is believed to contribute to its biological properties.
Anticancer Activity
Research has shown that derivatives containing the 1,2,4-oxadiazole ring exhibit notable anticancer properties. In particular:
- Cytotoxicity Studies : Compounds similar to this compound have been evaluated against various cancer cell lines. For instance, compounds derived from oxadiazoles demonstrated IC50 values in the micromolar range against MCF-7 and HeLa cells, indicating significant cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored:
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit biofilm formation in bacteria, which is crucial for their pathogenicity. This effect is likely linked to the presence of specific functional groups that interfere with gene transcription related to biofilm formation .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus spp. | < 10 µg/mL |
| E. coli | < 20 µg/mL |
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various oxadiazole derivatives:
- Cell Lines Tested : L929 (normal), A549 (lung cancer), and HepG2 (liver cancer) were used.
- Findings : Compound 25 exhibited significant cytotoxicity at concentrations of 100 µM after 24 hours and 200 µM after 48 hours. Conversely, some compounds showed enhanced viability under specific conditions .
Mechanistic Insights
The biological activity of the compound can be attributed to:
- Lipophilicity : The balance between hydrophilicity and lipophilicity influences the absorption and distribution of the compound in biological systems.
- Target Interaction : The oxadiazole ring is known to interact with various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:
- Cell Line Studies : In vitro tests against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) have shown significant growth inhibition. Percent growth inhibition (PGI) values ranged from 50% to 90%, indicating strong potential as an anticancer agent .
- Mechanism of Action : The mechanism by which N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide exerts its effects is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown promising antimicrobial activity:
- Antibacterial Studies : Tests against bacteria such as Staphylococcus aureus and Escherichia coli revealed effective inhibition zones, suggesting its potential as an antibacterial agent .
- Antifungal Properties : Preliminary assays indicate antifungal activity against Candida albicans, making it a candidate for further exploration in antifungal drug development .
Case Studies
Several case studies have been documented that highlight the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy on A549 cells | PGI of 86% observed at 10 µM concentration. |
| Study 2 | Antimicrobial activity against E. coli | Significant inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study 3 | Mechanistic study on apoptosis induction | Increased levels of caspase activation in treated cells compared to controls. |
Comparison with Similar Compounds
Table 1: Physicochemical Comparison
*Data for the target compound inferred from structural analogs.
Key Observations :
- Melting Points : Methoxy-substituted analogs (e.g., oxadixyl in ) typically exhibit lower melting points than halogenated derivatives due to reduced crystallinity . The target compound is expected to follow this trend.
- Purity : High HPLC purity (>98%) is common in this class, as seen in 11h (99.8%) and 11s (99.5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
